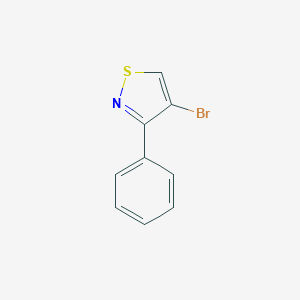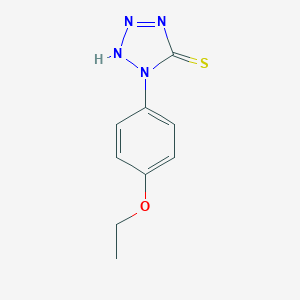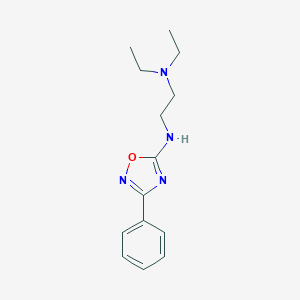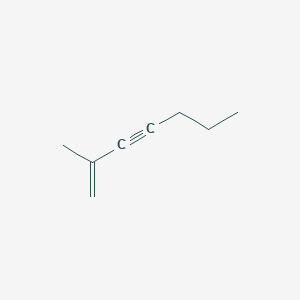
2-Methyl-1-hepten-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-hepten-3-yne: is an organic compound with the molecular formula C₈H₁₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as 1-Hepten-3-yne, 2-methyl- and 2-Methyl-hept-1-en-3-yne .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-hepten-3-yne can be achieved through various methods. One common approach involves the reaction of propargyl bromide with 2-methyl-1-heptene in the presence of a strong base such as sodium amide . The reaction typically occurs under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound often involves the alkylation of acetylene with propyl iodide in the presence of a catalyst such as copper(I) chloride . This method is favored due to its high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-hepten-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding carboxylic acids.
Reduction: Hydrogenation of this compound using as a catalyst results in the formation of 2-Methyl-1-heptene.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens such as bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2-Methyl-1-heptene.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-hepten-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-hepten-3-yne involves its interaction with various molecular targets. The compound can act as an alkylating agent , reacting with nucleophiles such as amines and thiols . This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules .
Comparación Con Compuestos Similares
2-Methyl-1-hepten-3-yne can be compared with other similar compounds such as:
1-Heptyne: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Methyl-1-hexyne: Shorter carbon chain, leading to differences in boiling point and solubility.
3-Methyl-1-hexyne: Methyl group positioned differently, affecting its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
IUPAC Name |
2-methylhept-1-en-3-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h2,4-5H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOFRLPCQNNECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170171 |
Source


|
| Record name | 2-Methyl-1-hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17669-40-8 |
Source


|
| Record name | 2-Methyl-1-hepten-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
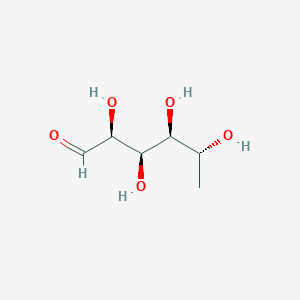
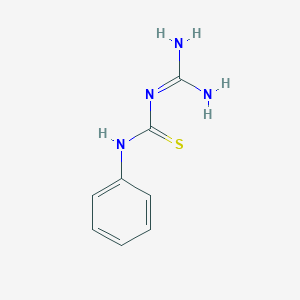
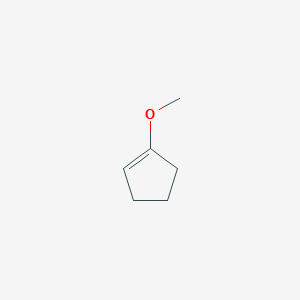
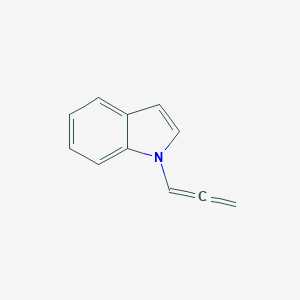
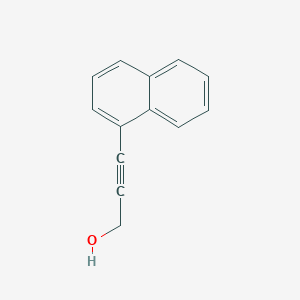
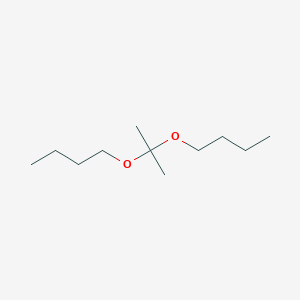
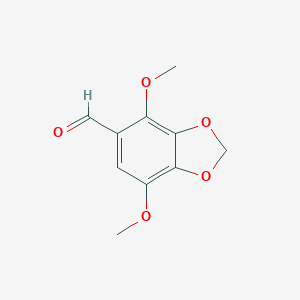
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
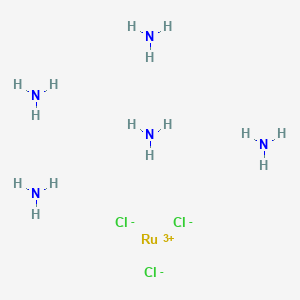
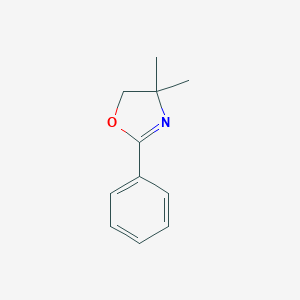
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)
